molecular formula C7H13NO4 B6249852 rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid CAS No. 1129973-35-8

rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid

Cat. No.: B6249852
CAS No.: 1129973-35-8
M. Wt: 175.2
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Description

rac-(1R,2S,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1, an amino group at position 2, and hydroxyl groups at positions 4 and 5. Its stereochemistry is defined by the racemic mixture of (1R,2S,4S,5R) and its enantiomer. The compound’s molecular formula is C₇H₁₁NO₅, with a calculated molecular weight of 189.16 g/mol.

Properties

CAS No.

1129973-35-8

Molecular Formula

C7H13NO4

Molecular Weight

175.2

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is distinguished from analogs by its unique combination of substituents and stereochemistry. Key comparisons include:

Table 1: Structural Comparison of Cyclohexanecarboxylic Acid Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Differences
rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid Not available C₇H₁₁NO₅ 189.16 1-COOH, 2-NH₂, 4-OH, 5-OH Four stereocenters; two additional hydroxyls
(1R,2S)-1-Amino-2-hydroxycyclohexanecarboxylic acid 197247-91-9 C₇H₁₃NO₃ 159.18 1-COOH, 2-NH₂, 2-OH Lacks 4,5-dihydroxy groups; fewer stereocenters
trans-2-Amino-1-cyclohexanecarboxylic acid 5691-19-0 C₇H₁₃NO₂ 143.18 1-COOH, 2-NH₂ (trans configuration) No hydroxyls; trans stereochemistry
(1R,2S)-(-)-2-Amino-cyclohexanecarboxylic acid 158414-48-3 C₇H₁₃NO₂ 143.18 1-COOH, 2-NH₂ Lacks hydroxyls; enantiopure
Cynarine (1R,3R,4S,5R isomer) 53539-37-0 C₂₅H₂₄O₁₂ 516.45 1-COOH, 3,4,5-OH, acylated coumaroyl groups Acylated hydroxyls; larger molecular framework

Physicochemical Properties

  • Polarity and Solubility: The target compound’s additional hydroxyl groups enhance its hydrophilicity compared to analogs like (1R,2S)-1-amino-2-hydroxycyclohexanecarboxylic acid (C₇H₁₃NO₃). This increases its solubility in polar solvents (e.g., water) but reduces lipid solubility .
  • Acidity : The carboxylic acid (pKa ~2.5) and hydroxyl groups (pKa ~10–12) contribute to its pH-dependent ionization. The presence of two hydroxyls may lower the pKa of adjacent groups due to electron-withdrawing effects.
  • Melting Point: While the target compound’s melting point is unspecified, analogs like trans-2-amino-1-cyclohexanecarboxylic acid (mp 274–278°C) suggest that increased hydrogen bonding from hydroxyls could elevate its melting point .

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